LXR-623

Descripción general

Descripción

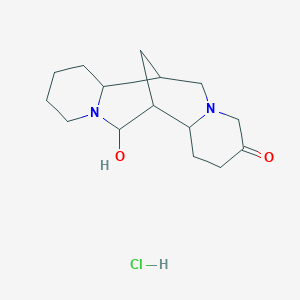

LXR-623 is a liver X receptor (LXR) modulator that acts as a partial agonist at LXRα and a full agonist at LXRβ (IC50s = 179 and 24 nM, respectively). It is orally bioavailable and readily passes the blood-brain barrier. This compound is anti-atherogenic in animal models of atherosclerosis, showing synergistic effects when combined with simvastatin.

Highly selective and orally bioavailable synthetic modulator of liver X receptor (LXR); Transcription upregulator of ABCA1 and ABCG1

WAY 252623 is a novel and potent LXR (liverX receptor) β-agonist used as a potential candidate for the treatment of atopic dermatitis.

LXR623, also known as WAY-252623, is a highly selective and orally bioavailable synthetic modulator of LXR, which demonstrated efficacy for reducing lesion progression in the murine LDLR(-/-) atherosclerosis model with no associated increase in hepatic lipogenesis either in this model or Syrian hamsters. In nonhuman primates with normal lipid levels, WAY-252623 significantly reduced total (50-55%) and LDL-cholesterol (LDLc) (70-77%) in a time- and dose-dependent manner as well as increased expression of the target genes ABCA1/G1 in peripheral blood cells.

Aplicaciones Científicas De Investigación

Restricción de la Replicación de Flavivirus

Se ha encontrado que LXR-623 restringe la replicación de los flavivirus . Los flavivirus son conocidos por causar enfermedades y muertes significativas en todo el mundo, incluidas enfermedades transmitidas por mosquitos como el virus Zika (ZIKV) y el virus del dengue, y aquellas transmitidas por garrapatas . El compuesto impidió la replicación tanto del ZIKV como del virus de Powassan (POWV) en una línea celular de neuroblastoma humano SK-N-SH . El this compound resultó en la falla de los virus para inducir la expansión del RE y la formación elaborada de vesículas, lo que sugiere que el eflujo de colesterol fue parte del mecanismo antiviral .

Activación de Factores Antivirales

Además de restringir la replicación del flavivirus, this compound también contribuye al mecanismo de supresión viral al aumentar la expresión de ARNm que codifican para las citoquinas antivirales CXCL10, RANTES e IFN1β .

Destino del Receptor X del Hígado (LXR)

This compound es un agonista del Receptor X del Hígado (LXR), una familia de receptores nucleares estrechamente relacionada con otros receptores nucleares como PPAR, FXR y RXR . Los LXR se han relacionado con el desarrollo de muchas enfermedades, incluidas las enfermedades metabólicas . Se han descubierto varios agonistas de LXR, pero ninguno de los agonistas ha entrado en uso humano debido a efectos secundarios indeseables .

Enfoques Farmacoterapéuticos Potenciales

La modificación farmacológica de los LXR por pequeñas moléculas como this compound puede ofrecer enfoques farmacoterapéuticos para la intervención de la enfermedad . Después de realizar el análisis de acoplamiento molecular y las búsquedas in silico, T0901317 y AZ876 fueron seleccionados para una detección adicional porque mostraron la mayor afinidad por LXR-α y LXR-β .

Estudios In silico y Detección

Se realizaron estudios in silico, detección, acoplamiento molecular y análisis quimico-farmacocinético en this compound . Esto llevó a la identificación de dos nuevas y diez moléculas pequeñas previamente reportadas con potencial para la administración oral que se dirigen a LXR-α y LXR-β .

Supresión Tumoral

This compound se ha asociado con la supresión tumoral . En un estudio que utiliza la micromatriz de lncRNA para evaluar los genes diferencialmente expresados regulados por this compound en células MDA-MB-231, se observaron cambios significativos en las expresiones de 943 lncRNA humanos .

Mecanismo De Acción

Target of Action

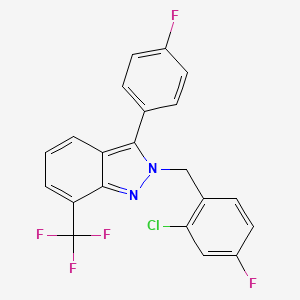

LXR-623, also known as 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, LXR623, or WAY-252623, primarily targets the Liver X Receptors (LXRs) which are members of the nuclear receptor superfamily of ligand-dependent transcription factors . LXRα is predominantly expressed in metabolic tissues, whereas LXRβ is ubiquitously expressed . LXRs play a crucial role in cholesterol transport, glucose metabolism, and the modulation of inflammatory responses .

Mode of Action

This compound acts as a partial agonist at LXRα and a full agonist at LXRβ . Upon ligand binding, LXRs regulate the expression of target genes involved in lipid metabolism, cholesterol homeostasis, and immune responses . Known LXR ligands include oxysterols and natural and synthetic agonists which upregulate LXR transcriptional activity and target gene expression .

Biochemical Pathways

LXRs regulate transport proteins, including ABCA1 and ABCG1, which promote reverse cholesterol transport (transport of cholesterol from peripheral tissues to the liver) . This regulation affects pathways that are commonly reprogrammed during carcinogenesis . The activation of LXRs leads to increased efflux of cholesterol from cells and consequent disturbances in membrane biogenesis .

Pharmacokinetics

This compound is absorbed rapidly with peak concentrations (Cmax) achieved at approximately 2 hours. The Cmax and area under the concentration-time curve increase in a dose-proportional manner. The mean terminal disposition half-life is between 41 and 43 hours independently of dose .

Result of Action

This compound significantly inhibits the proliferation and induces apoptosis and cell cycle arrest at S phase in breast cancer cells in a concentration- and time-dependent manner . It impairs flavivirus replication by stimulating cellular antiviral factors . In a glioblastoma mouse model, this compound shows brain penetration and causes tumor regression, reducing cholesterol and inducing cell death .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, normal brain cell insensitivity to this compound may be due to reliance on endogenous synthesis of cholesterol and intact negative feedback through synthesis of endogenous oxysterols

Análisis Bioquímico

Biochemical Properties

LXR-623 interacts with key enzymes and proteins involved in lipid and cholesterol metabolism. It suppresses the expression of the low-density lipoprotein receptor (LDLR), thereby reducing cholesterol uptake . Simultaneously, it increases the expression of the ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux . This dual action results in a significant reduction in cellular cholesterol content .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In glioblastoma cells, it induces substantial cell death while increasing ABCA1 protein levels and reducing LDLR protein levels . In breast cancer cells, this compound significantly inhibits proliferation and induces apoptosis and cell cycle arrest in a concentration- and time-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It acts as a partial agonist at LXRα and a full agonist at LXRβ . This binding interaction leads to the suppression of LDLR expression and the upregulation of ABCA1 . The modulation of these proteins alters cholesterol metabolism within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been reported to reduce atheroma burden without altering serum or hepatic cholesterol and triglycerides .

Metabolic Pathways

This compound is involved in the metabolic pathways of cholesterol and lipid metabolism. It regulates the expression of genes involved in these pathways, including LDLR and ABCA1 .

Transport and Distribution

This compound is orally bioavailable and readily passes the blood-brain barrier . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

As a modulator of nuclear receptors, it is likely to be found in the nucleus where it can interact with its target receptors and influence gene expression .

Propiedades

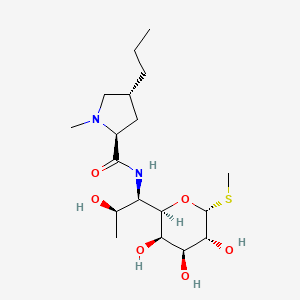

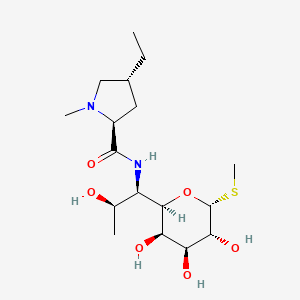

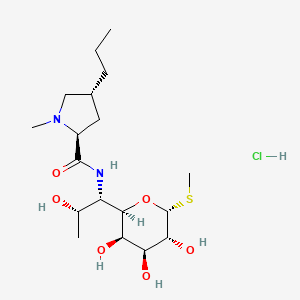

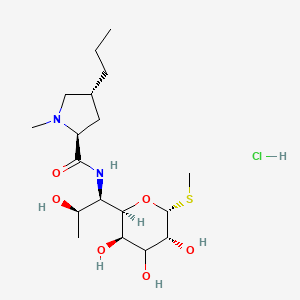

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWWJENKIMRJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026016 | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875787-07-8 | |

| Record name | LX-623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875787078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875787-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LX-623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W82FEU838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.